H-D-Arg-Phe-OH
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Description
“H-D-Arg-Phe-OH” is a dipeptide consisting of D-Arginine and Phenylalanine . It has been studied for its opioid activities . The dipeptide Arg-Phe mimics the haemodynamic effects of FMRF amide. Both peptides increased blood pressure and heart rate in anaesthesized rats by central stimulation of the sympathetic nervous system .
Synthesis Analysis
The synthesis of peptides containing an arginine residue with an unprotected guanidine group has been described in the literature . The model peptides H-Phe-Arg-OH, H-Phe-D-Arg-OH, and H-Phe-Arg-Arg-OH were synthesized and characterized by ^1H NMR and ESI MS to determine the degree of Arg racemization and to reveal the possible formation of the dipeptide substituent during arginine attachment to the polymer .Molecular Structure Analysis
The molecular weight of “H-D-Arg-Phe-OH” is 321.38 . The molecular formula is C₁₅H₂₃N₅O₃ . The structure of this dipeptide can be analyzed using tools like PepDraw .Safety And Hazards
Future Directions
Peptides have gained widespread popularity for a number of reasons, including their ability to deliver powerful and selective biological messages to cells . Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . This suggests that “H-D-Arg-Phe-OH” and similar peptides could have promising future applications in the field of nanomedicine .
properties
IUPAC Name |
(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3/c16-11(7-4-8-19-15(17)18)13(21)20-12(14(22)23)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,16H2,(H,20,21)(H,22,23)(H4,17,18,19)/t11-,12+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBHGSGQZSOLIR-NEPJUHHUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@@H](CCCN=C(N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Arg-Phe-OH |
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